9-Allyloxy-2-amino-6-chloropurine

Description

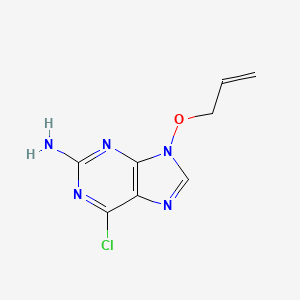

9-Allyloxy-2-amino-6-chloropurine is a purine derivative featuring an allyloxy group at the N9 position, an amino group at C2, and a chlorine atom at C4. Its synthesis involves reacting 2-amino-6-chloropurine with allyl bromide under basic conditions (sodium hydride in acetonitrile), yielding the product in 50% yield after purification . Structural characterization via NMR (¹H and ¹³C) confirms the substitution pattern, with distinct signals for the allyloxy moiety (δ 5.98–6.07 ppm for the allyl protons and δ 45.4 ppm for the allyl carbons) . This compound serves as a precursor for further modifications, such as isoxazole ring formation, to generate bioactive derivatives .

Properties

Molecular Formula |

C8H8ClN5O |

|---|---|

Molecular Weight |

225.63 g/mol |

IUPAC Name |

6-chloro-9-prop-2-enoxypurin-2-amine |

InChI |

InChI=1S/C8H8ClN5O/c1-2-3-15-14-4-11-5-6(9)12-8(10)13-7(5)14/h2,4H,1,3H2,(H2,10,12,13) |

InChI Key |

BSIUHSBPKRPAMH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCON1C=NC2=C1N=C(N=C2Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:

- Substituent Effects on Reactivity : Allyloxy and propargyl groups (e.g., 9-Allyloxy and 9-propargyl derivatives) exhibit moderate yields (50% and 49%, respectively) due to steric challenges during alkylation . In contrast, linear alkyl chains (e.g., 9a’s butynyl group) achieve higher yields (59%) under milder conditions .

- Biological Activity: Anticancer Potential: NCP’s norbornyl group enhances membrane permeability (Papp = 12.6 ×10⁻⁵ cm/s) and disrupts GSH metabolism in leukemia cells . Antiviral Applications: Famciclovir intermediates with diacetoxybutyl chains act as prodrugs, improving oral bioavailability . Enzyme Inhibition: Allyloxy derivatives serve as scaffolds for kinase inhibitors due to their ability to form hydrogen bonds via the amino group and hydrophobic interactions with the allyl chain .

Physicochemical and Pharmacokinetic Comparisons

| Property | 9-Allyloxy-2-amino-6-chloropurine | 9a (Butynyl Derivative) | NCP (Norbornyl Derivative) | Famciclovir Intermediate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 225.6 | 241.06 | 254.7 | 355.78 |

| LogP (Predicted) | ~1.2 | ~2.5 | ~2.8 | ~0.92 |

| Solubility | Poor in water; soluble in DMSO | Moderate in DMF | Low aqueous solubility | Soluble in methanol/DMSO |

| Thermal Stability | Stable up to 150°C | m.p. 92–94°C | m.p. 198–200°C | m.p. 132–134°C |

Key Insights:

Mechanistic and Functional Differences

- GSH Depletion (NCP) : NCP forms glutathione conjugates (NCP-GS), depleting intracellular GSH and sensitizing cancer cells to oxidative stress .

- Antiviral Mechanism (Famciclovir) : The diacetoxybutyl chain undergoes enzymatic hydrolysis to release penciclovir, inhibiting viral DNA polymerase .

- Kinase Inhibition (Allyloxy Derivative): The allyloxy group’s flexibility allows optimal positioning in ATP-binding pockets of kinases, while the C2 amino group mediates hydrogen bonding .

Q & A

Q. What are the standard synthetic protocols for preparing 9-Allyloxy-2-amino-6-chloropurine?

The synthesis typically involves alkylation or nucleophilic substitution of 2-amino-6-chloropurine precursors. For example:

- Alkylation : Reacting 2-amino-6-chloropurine with allyl bromide or allyloxy derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or toluene .

- Cross-coupling : Utilizing palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl or allyl groups. A representative procedure involves refluxing 6-chloro-9-protected purines with allyl boronic acids in toluene using Pd(PPh₃)₄ as a catalyst .

- Purification : Solid-supported reagents or column chromatography (e.g., EtOAc/hexane gradients) are effective for isolating the product .

Q. What analytical techniques are essential for confirming the structure of this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm allyloxy substitution patterns and purine ring integrity (e.g., δ ~42.9 ppm for CH₂-N linkage in similar compounds) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 357.75 [M+1] in a derivative) validates molecular weight .

- Elemental Analysis : Confirms empirical formula (e.g., C₁₆H₁₂ClN₅O₃) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing allyloxy groups in purine derivatives?

Optimization strategies include:

- Catalyst Screening : Testing Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) to enhance coupling efficiency .

- Solvent Effects : Evaluating polar solvents (DMF, DMSO) for alkylation vs. non-polar solvents (toluene) for cross-coupling .

- Temperature Control : Reflux conditions (100–120°C) for cross-coupling vs. room temperature for milder alkylation .

- Side-Product Analysis : Monitoring by TLC or HPLC to identify undesired N7 vs. N9 regioisomers .

Q. How should discrepancies in biological activity data between studies be methodologically addressed?

- Dose-Response Curves : Establish consistent concentration ranges (e.g., 1–100 µM) across assays to compare potency .

- Enzyme Assay Validation : Use standardized protocols (e.g., ATPase inhibition assays) with positive controls (e.g., known kinase inhibitors) .

- Structural Confirmation : Re-analyze compound purity via NMR/MS to rule out degradation or isomerization .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile conflicting results, as seen in longitudinal studies on analogous compounds .

Q. What strategies are recommended for elucidating the mechanism of enzyme inhibition by this compound?

- Kinetic Studies : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations .

- Docking Simulations : Use molecular modeling (e.g., AutoDock Vina) to predict binding interactions with target enzymes like kinases .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .

- Mutagenesis : Engineer enzyme active-site mutants to identify critical residues for inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.